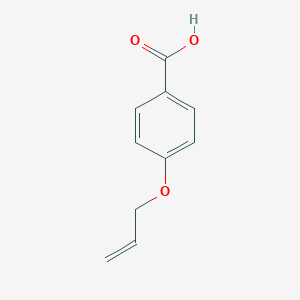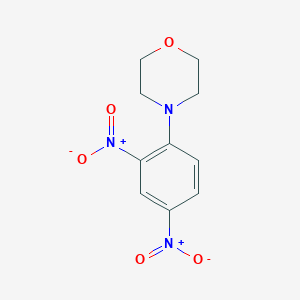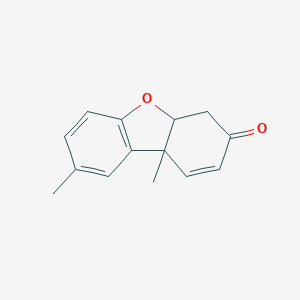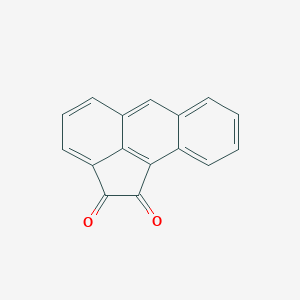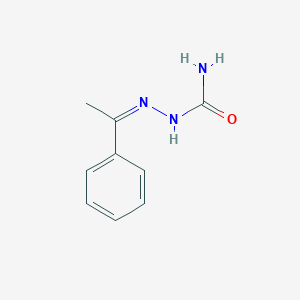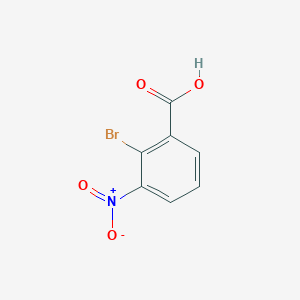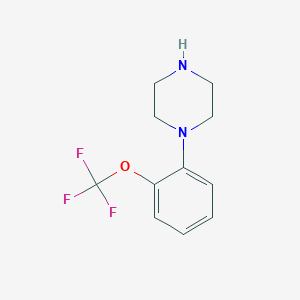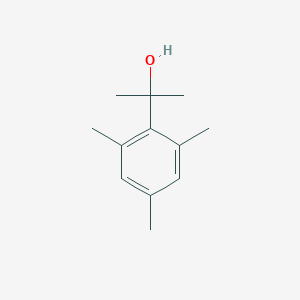
2-(2,4,6-Trimethylphenyl)propan-2-ol
Descripción general
Descripción
2-(2,4,6-Trimethylphenyl)propan-2-ol, also known as Tropinone, is a cyclic organic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Tropinone is a precursor to various important chemical compounds such as tropane alkaloids, which are widely used in medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-ol is not fully understood. However, it is believed to act as an inhibitor of acetylcholine esterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can lead to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
2-(2,4,6-Trimethylphenyl)propan-2-ol has several biochemical and physiological effects. It has been shown to have analgesic, antipyretic, and anti-inflammatory properties. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and concentration. 2-(2,4,6-Trimethylphenyl)propan-2-ol has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4,6-Trimethylphenyl)propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, 2-(2,4,6-Trimethylphenyl)propan-2-ol has several limitations for lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. It is also a controlled substance and requires special permits and licenses for handling and storage.
Direcciones Futuras
There are several future directions for research on 2-(2,4,6-Trimethylphenyl)propan-2-ol. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-ol, which could lead to the development of new drugs and therapies. Additionally, the potential applications of 2-(2,4,6-Trimethylphenyl)propan-2-ol in the field of medicine and pharmacology should be explored further.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trimethylphenyl)propan-2-ol has several potential applications in scientific research. It is widely used as a precursor to various tropane alkaloids such as cocaine, atropine, and scopolamine, which have significant medicinal properties. 2-(2,4,6-Trimethylphenyl)propan-2-ol is also used in the synthesis of various other important organic compounds such as pyrrolidine, piperidine, and pyridine.
Propiedades
Número CAS |
59660-68-3 |
|---|---|
Nombre del producto |
2-(2,4,6-Trimethylphenyl)propan-2-ol |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7,13H,1-5H3 |
Clave InChI |
JFDXATFYWOLYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


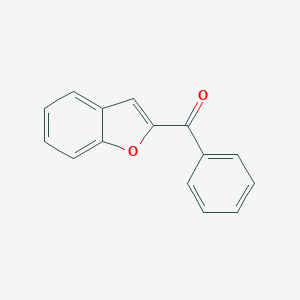
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
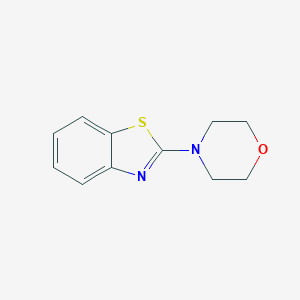
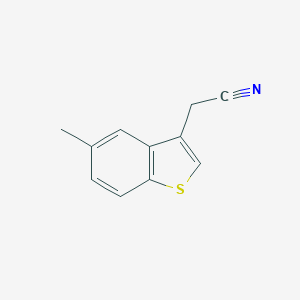
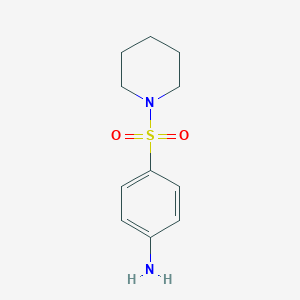
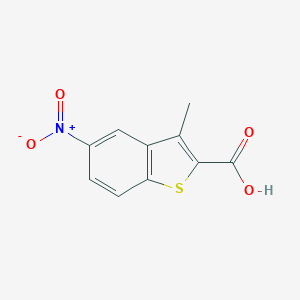
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
